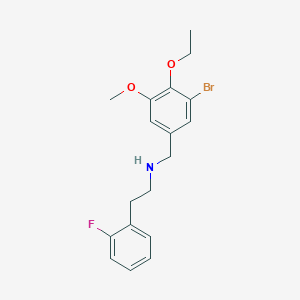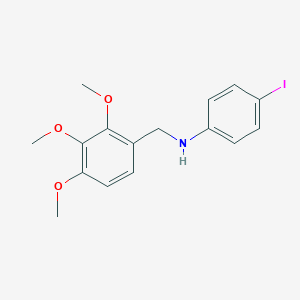![molecular formula C24H24ClN3O3S B283344 N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B283344.png)
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide, also known as THIP, is a synthetic compound that belongs to the class of GABAergic drugs. THIP is a potent agonist of GABA-A receptors and has been extensively studied for its potential applications in the field of neuroscience and pharmacology.
作用机制
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide acts as a potent agonist of GABA-A receptors, which are ionotropic receptors that mediate the inhibitory effects of GABA in the central nervous system. By binding to the GABA-A receptor, N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide enhances the opening of chloride ion channels, leading to hyperpolarization of the neuronal membrane and inhibition of neuronal firing.
Biochemical and Physiological Effects:
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to increase the threshold for seizure induction and to reduce the severity of seizures. N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide has been found to have a high affinity for the GABA-A receptor and to be highly selective for the α4β2δ subunit of the receptor.
实验室实验的优点和局限性
One of the advantages of using N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide in lab experiments is its high potency and selectivity for the GABA-A receptor. This allows for precise control of neuronal activity and can help to elucidate the role of GABA-A receptors in various physiological and pathological conditions. One limitation of using N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide is its short half-life, which can make it difficult to maintain stable levels of the compound in vivo.
未来方向
Future research on N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide could focus on its potential therapeutic applications in the treatment of anxiety disorders, epilepsy, and other neurological conditions. Studies could also investigate the effects of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide on different subtypes of GABA-A receptors and explore the potential of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide as a tool for studying the role of GABA-A receptors in various brain regions and circuits. Additionally, research could investigate the potential of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide as a modulator of synaptic plasticity and learning and memory processes.
合成方法
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide can be synthesized by reacting 4-(2-thienylcarbonyl)-1-piperazinecarboxylic acid with 3-chloro-4-(4-methylphenoxy)aniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified by column chromatography to obtain N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide in high purity.
科学研究应用
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide has been widely used in scientific research to study the role of GABA-A receptors in the central nervous system. It has been shown to enhance the inhibitory effects of GABA, leading to anxiolytic, sedative, and anticonvulsant effects. N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide has also been used to study the effects of GABA-A receptor activation on neuronal excitability and synaptic transmission.
属性
分子式 |
C24H24ClN3O3S |
|---|---|
分子量 |
470 g/mol |
IUPAC 名称 |
N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C24H24ClN3O3S/c1-17-4-7-19(8-5-17)31-16-23(29)26-18-6-9-21(20(25)15-18)27-10-12-28(13-11-27)24(30)22-3-2-14-32-22/h2-9,14-15H,10-13,16H2,1H3,(H,26,29) |
InChI 键 |
IANOCGINZVXYCJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl |
规范 SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(benzyloxy)-3-chloro-5-ethoxybenzyl]-N-(4-pyridinylmethyl)amine](/img/structure/B283261.png)
![1-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B283262.png)
![N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B283263.png)
![N-tert-butyl-2-(2-ethoxy-4-{[(4-fluorobenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B283264.png)
![N-{3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzyl}-N-(2-thienylmethyl)amine](/img/structure/B283266.png)
![4-(2-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B283267.png)


![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-phenoxyacetamide](/img/structure/B283273.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-3,4-dimethoxybenzamide](/img/structure/B283274.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-4-methoxybenzamide](/img/structure/B283276.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methoxybenzamide](/img/structure/B283278.png)
![2-{[4-(Cyclopentyloxy)benzyl]amino}-1-butanol](/img/structure/B283280.png)
![2-[5-chloro-4-[[2-(dimethylamino)ethylamino]methyl]-2-ethoxyphenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B283284.png)